

A Comparative Guide to ELA-32 and Apelin-13: Effects on Cardiac Contractility

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Compound of Interest

Compound Name: ELA-32(human)

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Introduction

ELA-32 (Elabela) and apelin-13 are two endogenous peptide ligands that bind to the G protein-coupled apelin receptor (APJ).[1] Despite their lack of sequence similarity, both peptides are crucial regulators of the cardiovascular system.[2] The apelin/ELA-APJ system is known to play a significant role in cardiac function, including the regulation of cardiac contractility, making it a promising therapeutic target for cardiovascular diseases such as heart failure.[1][3] This guide provides an objective comparison of the effects of ELA-32 and apelin-13 on cardiac contractility, supported by experimental data, detailed protocols, and signaling pathway visualizations.

Comparative Effects on Cardiac Contractility

Both ELA-32 and apelin-13 have been shown to exert positive inotropic effects, meaning they increase the force of cardiac muscle contraction.[4][5] These effects contribute to improved cardiac performance, particularly in models of heart failure.[6] A direct comparative study in anesthetized rats demonstrated that both peptides enhance cardiac function, though with some differences in potency and effect on various hemodynamic parameters.[4]

Quantitative Data Summary

The following table summarizes the in vivo effects of ELA-32 and [Pyr1]apelin-13 on key parameters of cardiac contractility in rats.

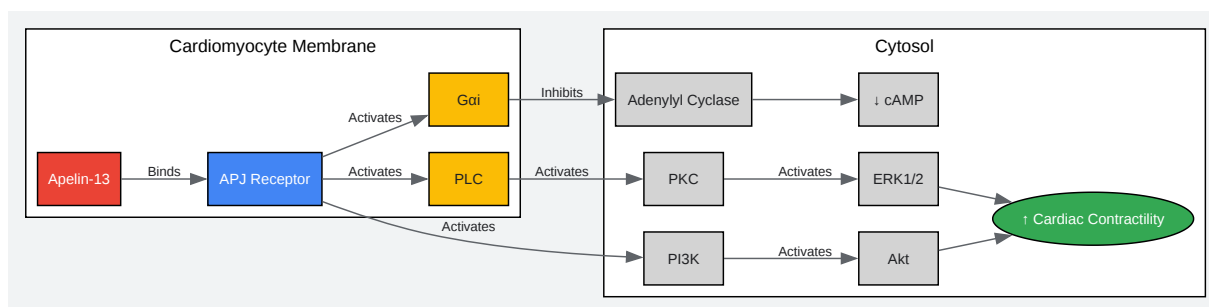
Parameter	Treatment Group	Dose	Change from Baseline	Significance vs. Saline
Left Ventricular Ejection Fraction (%)	Saline	-	1.9 ± 1.0	-
ELA-32	150 nmol	13.5 ± 1.7	P≤0.05	
[Pyr1]apelin-13	650 nmol	15.8 ± 3.6	P≤0.01	
Right Ventricular Ejection Fraction (%)	Saline	-	1.2 ± 1.7	-
ELA-32	150 nmol	9.0 ± 1.8	P≤0.05	
[Pyr1]apelin-13	650 nmol	8.7 ± 1.0	P≤0.05	
Cardiac Output (RVU/min)	Saline	-	716 ± 215	-
ELA-32	150 nmol	4000 ± 826	P≤0.01	
[Pyr1]apelin-13	400 nmol	3989 ± 537	P≤0.01	
Stroke Volume (RVU)	Saline	-	1.6 ± 0.5	-
ELA-32	150 nmol	9.1 ± 1.9	P≤0.01	
[Pyr1]apelin-13	400 nmol	9.2 ± 0.9	P≤0.001	
Maximal Rate of Pressure Increase (dP/dtMAX, mm Hg/s)	Saline	-	142 ± 69	-
ELA-32	150 nmol	2825 ± 565	P≤0.01	
[Pyr1]apelin-13	400 nmol	3025 ± 680	P≤0.01	

Data adapted from Yang et al., 2017.[\[4\]](#) RVU = Relative Volume Units.

Signaling Pathways

Upon binding to the APJ receptor, ELA-32 and apelin-13 trigger downstream signaling cascades that ultimately modulate cardiac contractility. While they share the same receptor, evidence suggests they can act as biased agonists, preferentially activating different pathways. [7]

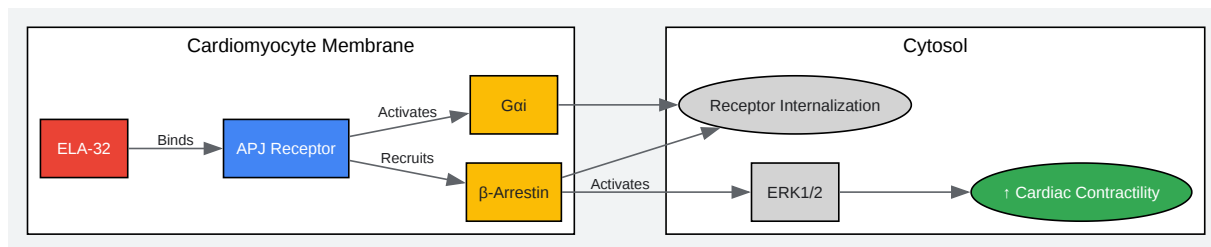
Apelin-13 Signaling: Apelin-13 is known to activate G protein-dependent pathways, particularly involving G α_i . [8] This activation leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels. [5] Furthermore, apelin-13 stimulates the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK)1/2 pathways, which are crucial for cardiomyocyte survival and function. [1][9] The activation of Protein Kinase C (PKC) is also implicated in its positive inotropic effect. [5]

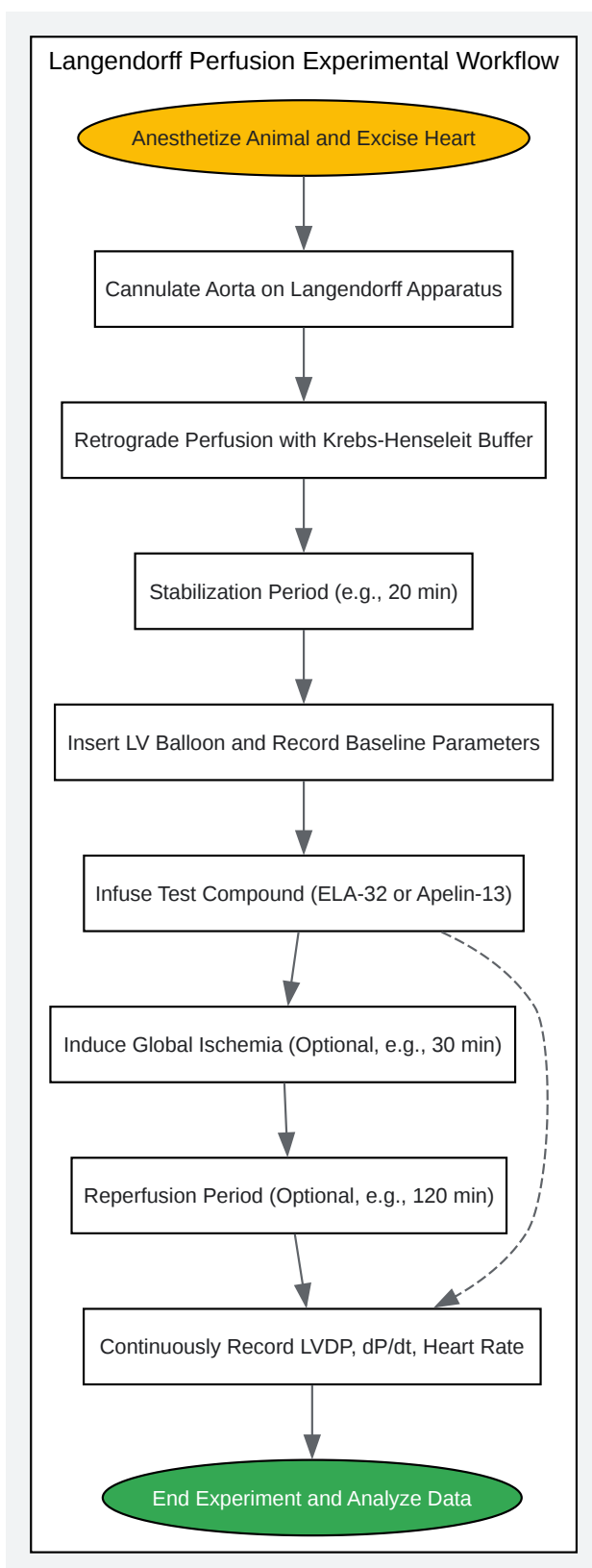


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Caption: Apelin-13 signaling pathway in cardiomyocytes.

ELA-32 Signaling: ELA-32 also activates the APJ receptor but has been shown to have a strong bias towards the β -arrestin-dependent signaling pathway. [7] This pathway can also lead to the activation of ERK1/2. [3] Like apelin, ELA-32 can also activate G α_i , leading to receptor internalization and subsequent signaling events. [3] The activation of ERK1/2 appears to be a key mechanism for the ELA-induced increase in myocardial contractility. [3]





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References

- 1. Apelin-13 promotes cardiomyocyte hypertrophy via PI3K-Akt-ERK1/2-p70S6K and PI3K-induced autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Elabela/Toddler Is an Endogenous Agonist of the Apelin APJ Receptor in the Adult Cardiovascular System, and Exogenous Administration of the Peptide Compensates for the Downregulation of Its Expression in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of the Roles of Apelin and ELABELA Peptide Ligands in Cardiovascular Disease, Including Heart Failure and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apelin Is a Prototype of Novel Drugs for the Treatment of Acute Myocardial Infarction and Adverse Myocardial Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
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